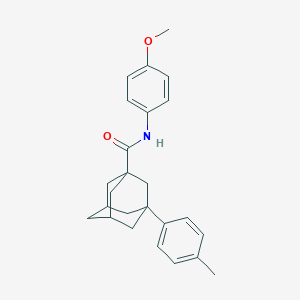![molecular formula C18H21NO3S B4955947 N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide, also known as TDM-1, is a promising anti-cancer drug that has been developed for the treatment of HER2-positive breast cancer. This drug is a conjugate of trastuzumab, a monoclonal antibody that targets HER2 receptors, and DM1, a potent cytotoxic agent that inhibits microtubule assembly. TDM-1 has shown significant efficacy in clinical trials and has been approved by the FDA for the treatment of metastatic HER2-positive breast cancer.
作用機序
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide targets HER2 receptors on the surface of cancer cells, which are overexpressed in HER2-positive breast cancer. Trastuzumab binds to HER2 receptors and inhibits their signaling pathways, while DM1 induces cell death by inhibiting microtubule assembly. The non-cleavable linker ensures that DM1 is released only within cancer cells, reducing the toxicity of the drug to normal cells.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to induce cell death in HER2-positive breast cancer cells in vitro and in vivo. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide also inhibits tumor growth and metastasis in animal models of HER2-positive breast cancer. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has a favorable pharmacokinetic profile, with a long half-life and low clearance rate, which allows for less frequent dosing and reduces the risk of toxicity.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has several advantages for laboratory experiments, including its high specificity for HER2-positive cancer cells, its potency as a cytotoxic agent, and its stability in circulation. However, N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a complex molecule that requires specialized expertise and equipment for synthesis and analysis. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is also relatively expensive compared to other standard-of-care treatments, which may limit its availability for laboratory experiments.
将来の方向性
There are several potential future directions for the development of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide and related drugs. One direction is the optimization of the linker molecule to improve the stability and efficacy of the drug. Another direction is the development of combination therapies that enhance the efficacy of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide and reduce the risk of drug resistance. Additionally, there is a need for further research into the mechanisms of action of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide and its effects on the tumor microenvironment. Finally, the development of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide for the treatment of other HER2-positive cancers, such as gastric and lung cancers, represents a promising area of research.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide involves the conjugation of trastuzumab and DM1 through a linker molecule. The linker used in N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a non-cleavable thioether linker, which ensures the stability of the drug in circulation and enhances its efficacy by reducing the toxicity of DM1. The synthesis of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a complex process that requires expertise in bioconjugation chemistry and protein engineering.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been demonstrated in various models of HER2-positive breast cancer. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has shown superior efficacy compared to other standard-of-care treatments, such as lapatinib and capecitabine, and has fewer side effects. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has also shown promising results in the treatment of other HER2-positive cancers, such as gastric and lung cancers.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-4-7-15(8-5-13)23-11-10-18(20)19-14-6-9-16(21-2)17(12-14)22-3/h4-9,12H,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYNSYDQSUCUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955882.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)



![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
